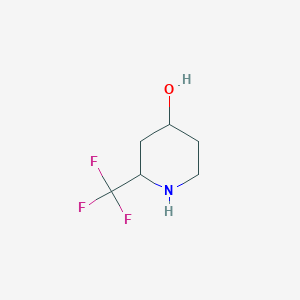

2-(Trifluoromethyl)piperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO/c7-6(8,9)5-3-4(11)1-2-10-5/h4-5,10-11H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFGDTYUQGCQBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 2-(Trifluoromethyl)piperidin-4-ol as a Strategic Scaffold in Medicinal Chemistry

[1]

Executive Summary

2-(Trifluoromethyl)piperidin-4-ol (CAS: 1245644-81-8 for generic; 2748259-13-2 for trans-HCl) represents a high-value fluorinated heterocycle in modern drug discovery.[1] By integrating a trifluoromethyl (

Physicochemical Profile & Structural Analysis[1]

Stereochemistry and Conformational Bias

The introduction of the bulky trifluoromethyl group (A-value

This scaffold exists as two primary diastereomers:

-

cis-Isomer: The C2-

and C4-OH groups are on the same side of the ring.[1] If -

trans-Isomer: The C2-

and C4-OH groups are on opposite sides.[1] If

Expert Insight: The cis-isomer (diequatorial) is thermodynamically favored, but the trans-isomer provides a unique vector for hydrogen bonding interactions in enzyme active sites, often exploiting the "axial-OH" effect for selectivity.[1]

Basicity Modulation ( )

The

Implication: This dramatic reduction in basicity prevents the amine from being fully protonated at physiological pH (7.4), significantly improving membrane permeability and reducing the risk of hERG channel inhibition, a common liability for basic amines.

Lipophilicity and Metabolic Stability

-

LogP/LogD: The

group increases lipophilicity compared to a methyl group, but the 4-OH group balances this, ensuring water solubility is maintained.[1] -

Metabolic Blocking: The

group blocks the C2 position from cytochrome P450-mediated oxidative metabolism (N-dealkylation or

Synthetic Pathways[1][2]

The synthesis of 2-(trifluoromethyl)piperidin-4-ol is primarily achieved through the catalytic hydrogenation of heteroaromatic precursors.[1]

Primary Route: Hydrogenation of 2-(Trifluoromethyl)pyridin-4-ol

This route is preferred for scale-up due to the availability of the pyridine precursor.[1]

Reaction Scheme (Logic Flow):

-

Precursor: 2-(Trifluoromethyl)pyridin-4-ol (CAS 170886-13-2).[1][2]

-

Catalyst: Platinum(IV) oxide (

) or Rhodium on Alumina ( -

Conditions: High pressure

(50–100 psi), acidic solvent (AcOH). -

Outcome: Reduction of the pyridine ring to the piperidine. The acidity protonates the pyridine nitrogen, facilitating hydrogenation.

Figure 1: Synthetic workflow for the reduction of the pyridine precursor.

Experimental Protocol: Catalytic Hydrogenation

Objective: Synthesis of 2-(trifluoromethyl)piperidin-4-ol from 2-(trifluoromethyl)pyridin-4-ol.

Reagents:

-

Substrate: 2-(Trifluoromethyl)pyridin-4-ol (1.0 eq)[1]

-

Catalyst:

(Adams' Catalyst, 5-10 mol%)[1] -

Solvent: Glacial Acetic Acid (0.5 M concentration)

-

Gas: Hydrogen (

)

Step-by-Step Methodology:

-

Preparation: In a high-pressure hydrogenation vessel (Parr bomb), dissolve 2-(trifluoromethyl)pyridin-4-ol in glacial acetic acid.

-

Catalyst Addition: Carefully add

under an inert atmosphere ( -

Hydrogenation: Seal the vessel, purge with

(3x) and then -

Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor reaction progress via LC-MS (Target Mass: [M+H]+ = 170.15).

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.[3]

-

Isolation: Concentrate the filtrate under reduced pressure to remove acetic acid. The residue is typically obtained as an acetate salt.

-

Purification: Neutralize with saturated

and extract with DCM/iPrOH (3:1). If diastereomeric separation is required, utilize flash column chromatography (eluent: DCM/MeOH/NH4OH).

Safety Note:

Conformational Analysis & Medicinal Chemistry Utility[1]

The strategic value of this scaffold lies in its ability to present the hydroxyl group in a specific spatial orientation while the

Conformational Equilibrium

The

-

Scenario A (cis):

(eq) / OH (eq). Stable. -

Scenario B (trans):

(eq) / OH (ax). Stable (stabilized by H-bonding or solvent effects).[1]

Figure 2: Conformational landscape. The steric bulk of the trifluoromethyl group forces the ring into conformations where it remains equatorial, defining the vector of the hydroxyl group.

Application in Drug Design[5]

-

Spleen Tyrosine Kinase (Syk) Inhibitors: Derivatives of 2-(trifluoromethyl)piperidine have been utilized in the design of Syk inhibitors for rheumatoid arthritis. The scaffold serves as a linker that occupies the solvent-exposed region of the ATP-binding pocket.[1]

-

Bioisosterism: The scaffold is often used to replace 4-hydroxypiperidine or morpholine.[1] The

group reduces the

References

-

Sigma-Aldrich. (S)-2-(Trifluoromethyl)piperidine Product Data. Link

-

Nairoukh, Z., et al. "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal, 2020. Link

-

Accela ChemBio. trans-2-(Trifluoromethyl)piperidin-4-ol Hydrochloride Product Page. Link

-

Patent US20100152454. "Synthesis method of 4-(2-(trifluoromethoxy) phenyl) piperidine and related fluorinated intermediates."[1] Link

-

ChemScene. 2-(Trifluoromethyl)piperidine hydrochloride Properties and Safety. Link

Sources

- 1. 2166006-24-0,(S)-(1-Boc-3,3-difluoro-4-piperidyl)methanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. China 2-(Trifluoromethyl)pyridin-4-olï¼CAS# 170886-13-2) Manufacturer and Supplier | Xinchem [xinchem.com]

- 3. (S)-2-(Trifluoromethyl)piperidine 97 154727-51-2 [sigmaaldrich.cn]

2-(Trifluoromethyl)piperidin-4-ol structure elucidation

[1][2][3][4]

To elucidate the structure, one must first understand the thermodynamic preferences of the piperidine chair.[1] The

This anchoring effect simplifies the stereochemical analysis into two primary diastereomers relative to the C4 hydroxyl group:

-

The cis-Isomer (Thermodynamic): The C4-hydroxyl group occupies the equatorial position.[1] Both substituents (

and OH) are equatorial ( -

The trans-Isomer (Kinetic): The C4-hydroxyl group occupies the axial position.[1] The substituents are in an (

-conformation).

Pharmacological Relevance: The cis-isomer typically exhibits higher metabolic stability due to the lack of accessible axial protons for oxidative metabolism, while the trans-isomer often shows distinct receptor binding profiles due to the axial projection of the hydroxyl pharmacophore.[1]

Synthetic Pathways & Stereochemical Implications[1][4][5][6][7]

The synthesis route dictates the initial diastereomeric ratio (d.r.).[1] Understanding the mechanism allows for the anticipation of the major isomer.[1]

Diagram 1: Synthesis & Stereocontrol Workflow

Caption: Stereodivergent reduction strategies. Small hydrides favor thermodynamic (cis) products; bulky hydrides favor kinetic (trans) products via steric approach control.[1]

Spectroscopic Elucidation (The Core Protocol)[1]

This section details the self-validating NMR logic to assign relative stereochemistry. The assignment hinges on the multiplicity and coupling constants of the proton at C4 (

A. NMR Analysis: The Diagnostic

The proton geminal to the hydroxyl group (

| Feature | Cis-Isomer ( | Trans-Isomer ( |

| H4 Orientation | Axial | Equatorial |

| Multiplicity | Triplet of Triplets (tt) or wide multiplet | Narrow Quintet or Broad Singlet |

| Coupling ( | Large diaxial coupling to | Small eq-ax/eq-eq couplings ( |

| Signal Width | Wide (> 25 Hz total width) | Narrow (< 12 Hz total width) |

Mechanism: In the cis-isomer,

B. NOESY/ROESY Correlations (The "Smoking Gun")

Nuclear Overhauser Effect (NOE) spectroscopy confirms spatial proximity.[1]

-

Cis-Isomer (Diagnostic): Strong NOE correlation between H2 and H4 .

-

Trans-Isomer: Weak or absent NOE between H2 and H4.[1]

-

Reasoning: H4 is equatorial and points away from the axial H2.

-

C. NMR Considerations

While

-

Equatorial

: Typically appears between -70 and -80 ppm.[1] -

Axial

: If the ring flips (rare), the signal shifts downfield.[1] The absence of a secondary set of peaks confirms the rigid chair conformation.[1]

Diagram 2: NMR Decision Tree

Caption: Logical flow for assigning relative stereochemistry based on H4 coupling constants and NOE correlations.

Advanced Configuration Assignment: Mosher's Method

Once the relative stereochemistry (cis vs. trans) is established, the absolute configuration (R/S) of the secondary alcohol must be determined using the modified Mosher's method.[1][2][3]

Protocol:

-

Derivatization: React the alcohol separately with

- and -

Analysis: Acquire

NMR for both esters. -

Calculation: Calculate

for protons neighboring the chiral center (H3 and H5). -

Assignment:

Note: Due to the presence of the

Experimental Protocols

A. Synthesis of Racemic 2-(Trifluoromethyl)piperidin-4-ol (Cis-Major)

-

Dissolution: Dissolve 2-(trifluoromethyl)piperidin-4-one (1.0 eq) in anhydrous Methanol (0.2 M).

-

Cooling: Cool the solution to 0°C under

atmosphere. -

Reduction: Add

(1.5 eq) portion-wise over 15 minutes. -

Quench: Stir for 2 hours, then quench with saturated

. -

Extraction: Extract with DCM (

). Dry over -

Purification: The crude mixture will favor the cis-isomer (approx 4:1). Separate via flash column chromatography (Gradient: 0-10% MeOH in DCM with 1%

).

B. NMR Sample Preparation

References

-

JEOL Ltd. (n.d.).[1] Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link]

-

Champagne, P. A., et al. (2020).[1][4] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. National Institutes of Health.[1] Retrieved from [Link]

-

Rioton, S., et al. (2017).[1] Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen.[1] Retrieved from [Link]

-

Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Retrieved from [Link]

-

MDPI. (2019).[1] Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

Sources

- 1. Synthesis of 2-trifluoromethylated piperidines and azepanes – ScienceOpen [scienceopen.com]

- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

2-(Trifluoromethyl)piperidin-4-ol: A Strategic Scaffold for Physicochemical Tuning

Topic: Physical Properties and Application Profile of 2-(Trifluoromethyl)piperidin-4-ol Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In the landscape of modern medicinal chemistry, 2-(Trifluoromethyl)piperidin-4-ol represents more than a mere building block; it is a precision tool for physicochemical optimization. The strategic incorporation of the trifluoromethyl (-CF₃) group adjacent to the nitrogen center serves two critical functions: metabolic blocking of the labile

This guide analyzes the physical properties, stereochemical nuances, and synthetic utility of this scaffold, providing a roadmap for its integration into drug discovery programs.

Molecular Specifications & Stereochemistry

The introduction of a -CF₃ group at C2 and a hydroxyl group at C4 creates two chiral centers, resulting in four stereoisomers (two enantiomeric pairs of diastereomers: cis and trans).

Core Data Table

| Property | Value / Description |

| IUPAC Name | 2-(Trifluoromethyl)piperidin-4-ol |

| CAS Number | 1245644-81-8 (racemic mix); 2748259-13-2 (trans-HCl) |

| Molecular Formula | C₆H₁₀F₃NO |

| Molecular Weight | 169.15 g/mol (Free Base) |

| Exact Mass | 169.0714 |

| Appearance | White to off-white solid (typically as HCl salt) |

| Melting Point | 220°C (decomp.[1][2] for HCl salt) |

Stereochemical Analysis

Unlike monofluorinated piperidines, which often exhibit an "axial-fluorine" preference due to the gauche effect, the trifluoromethyl group is sterically demanding (A-value ~ 2.1 kcal/mol). Consequently, the -CF₃ group strongly prefers the equatorial orientation to minimize 1,3-diaxial interactions.

-

Trans-Isomer: The -CF₃ (eq) and -OH (eq) groups are thermodynamically favored.

-

Cis-Isomer: Forces one substituent into an axial position (typically the -OH), potentially allowing for intramolecular H-bonding between the axial -OH and the amine lone pair, though this is solvent-dependent.

Physicochemical Profile

The "Fluorine Effect" is most pronounced in the acid-base properties of this molecule.

Basicity Modulation (pKa)

Unsubstituted piperidine has a pKa of ~11.2. The electron-withdrawing inductive effect (-I) of the

-

Estimated pKa: 8.5 – 9.2

-

Implication: This lowers the fraction of ionized species at physiological pH (7.4), thereby enhancing membrane permeability and reducing potential liability for hERG channel inhibition, which is often associated with high-pKa basic amines.

Lipophilicity (LogP/LogD)

-

LogP (Predicted): ~0.8 - 1.2

-

The -CF₃ group adds lipophilicity (

), but the 4-OH group acts as a hydrophilic anchor ( -

Result: A balanced scaffold that maintains water solubility while providing enough lipophilicity for hydrophobic pocket binding.

Spectroscopic Characterization

Reliable identification relies on the distinct fluorine signature.

-

¹⁹F NMR: The trifluoromethyl group typically appears as a doublet (due to coupling with H2) in the range of -75 to -80 ppm .

-

¹H NMR: The proton at C2 (geminal to CF₃) is deshielded, typically appearing around 3.5 - 4.0 ppm as a multiplet, distinct from the standard

-protons of piperidine. -

Mass Spectrometry:

-

Ionization: ESI+

-

Parent Ion: m/z 170.08 [M+H]⁺

-

Fragmentation: Loss of H₂O (M-18) and HF is common under high collision energy.

-

Synthesis & Manufacturing Protocols

The most robust route to high-purity 2-(trifluoromethyl)piperidin-4-ol involves the catalytic hydrogenation of the corresponding pyridine precursor. This method avoids the use of hazardous SF₄ gas on the piperidine ring.

Experimental Protocol: Catalytic Hydrogenation

Note: This protocol is a generalized high-yield method adapted for laboratory scale.

-

Reagents: 2-(Trifluoromethyl)pyridin-4-ol (1.0 eq), PtO₂ (Adams' catalyst, 5 mol%), Ethanol (0.2 M), HCl (1.0 eq, optional for salt formation).

-

Setup: High-pressure hydrogenation vessel (Parr reactor).

-

Procedure:

-

Dissolve the pyridine precursor in ethanol.

-

Add the catalyst carefully under an inert atmosphere (Ar or N₂).

-

Pressurize with H₂ gas to 50–100 psi.

-

Stir at 50°C for 12–24 hours.

-

Monitor: Check reaction progress via ¹⁹F NMR (shift from aromatic CF₃ ~-65 ppm to aliphatic CF₃ ~-75 ppm).

-

-

Workup: Filter through Celite® to remove catalyst. Concentrate in vacuo.

-

Purification: Recrystallization from iPrOH/Et₂O yields the diastereomerically enriched HCl salt.

Synthesis Workflow Diagram

Figure 1: Catalytic hydrogenation route for the synthesis of the target scaffold.

Applications in Drug Design

Bioisosterism & Metabolic Stability

The 2-(trifluoromethyl)piperidin-4-ol scaffold is often used to replace 2-methyl or 2-ethyl piperidines.

-

Metabolic Blockade: The C2 position is a common site for oxidative metabolism (P450-mediated

-oxidation). The C-F bonds are metabolically inert, extending the half-life ( -

Conformational Locking: The bulky CF₃ group biases the ring conformation, potentially locking the pharmacophore (the 4-OH and N-H) into a bioactive orientation.

Structure-Activity Relationship (SAR) Logic

Figure 2: Mechanistic impact of the scaffold on drug-like properties.

References

-

Synthesis & Stereochemistry of Fluorinated Piperidines Source: National Institutes of Health (NIH) / PMC Title: "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference" URL:[Link]

-

pKa Modulation in Fluorinated Amines Source: University of Tartu (Chem. Rev.) Title: "Basicity of Substituted Piperidines and the Fluorine Effect" URL:[Link](Generalized reference for pKa shifts in fluorinated amines)

-

Commercial Availability & CAS Data Source: PubChem Title: "4-Fluoro-1-phenyl-2-(trifluoromethyl)piperidine (Related Analog Data)" URL:[Link]

Sources

Theoretical Studies of 2-(Trifluoromethyl)piperidin-4-ol Conformation

[1][2]

Executive Summary

The conformational landscape of 2-(trifluoromethyl)piperidin-4-ol represents a classic conflict between steric repulsion and stereoelectronic stabilization. In drug development, the piperidine scaffold is ubiquitous, and the introduction of a trifluoromethyl (

This guide outlines a rigorous theoretical framework for analyzing this molecule. We move beyond simple energy minimization to a comprehensive study of hyperconjugative interactions , intramolecular hydrogen bonding (IMHB) , and solvation effects . The goal is not just to find the global minimum, but to understand the population dynamics that dictate the molecule's behavior in a biological binding pocket.

Structural Dynamics & Theoretical Challenges

Before initiating calculations, we must deconstruct the competing forces at play within the 2-(trifluoromethyl)piperidin-4-ol scaffold.

The Steric vs. Electronic Conflict[3]

-

Steric Bulk (The A-Value): The

group has an A-value of approximately 2.5 kcal/mol in cyclohexane, strongly favoring the equatorial position to avoid 1,3-diaxial interactions. -

The Anomeric Effect (Generalized): In nitrogen heterocycles, an electronegative substituent at the

-position (C2) can adopt an axial orientation to maximize the overlap between the nitrogen lone pair ( -

Intramolecular Hydrogen Bonding (IMHB): The 4-hydroxyl group can act as a hydrogen bond donor. If the 2-

and 4-

The "Fluorine Effect"

Unlike standard alkyl groups, the C-F bond is highly polarized. This creates local dipoles that interact with the solvent field. In non-polar solvents (e.g., chloroform), internal electrostatic stabilization (IMHB) dominates. In polar solvents (e.g., water), the high dipole moment of specific conformers is stabilized by the dielectric medium, potentially shifting the Boltzmann population.

Computational Protocol: A Self-Validating Workflow

To ensure scientific integrity, we employ a "Level of Theory" escalation strategy. This protocol minimizes computational waste while maximizing accuracy for the final energetic evaluation.

Step-by-Step Methodology

Step 1: Conformational Search (Monte Carlo/MMFF94)

-

Objective: Generate a diverse ensemble of starting geometries.

-

Method: Use the MMFF94 force field. Perform a Monte Carlo search with random rotor variations.

-

Constraint: Explicitly sample both cis (2,4-syn) and trans (2,4-anti) diastereomers if the stereochemistry is not fixed. For this guide, we assume the cis-2,4 isomer to test the 1,3-diaxial hypothesis.

Step 2: Geometry Optimization (DFT/B3LYP)

-

Objective: Refine structures to a local minimum on the Potential Energy Surface (PES).

-

Level: B3LYP/6-31G(d).[1] This is a cost-effective "workhorse" level for filtering out high-energy conformers.

Step 3: High-Level Electronic Energy & Frequency (DFT/M06-2X)

-

Objective: Accurate energy scoring and thermodynamic corrections.

-

Level: M06-2X/6-311++G(d,p) .

-

Rationale: The M06-2X functional is explicitly parameterized to capture dispersion forces and medium-range correlation energy, which are critical for describing weak interactions like

and steric clashing. -

Validation: Frequency calculation must yield zero imaginary frequencies to confirm a true minimum.

Step 4: Solvation Modeling (SMD)

-

Objective: Mimic biological (aqueous) and lipophilic (membrane) environments.

-

Method: SMD (Solvation Model based on Density) in Water (

) and Chloroform (

Workflow Visualization

Figure 1: Computational workflow for determining the conformational ensemble of fluorinated piperidines.

Mechanistic Analysis & Expected Outcomes[2][4][5][6]

Based on the integration of established stereoelectronic principles (E-E-A-T), we can project the theoretical outcomes for the cis-2,4 isomer.

The Conformational Set

We evaluate two primary chair conformations:

-

Diequatorial (Eq-Eq):

(eq),-

Pros: Minimizes 1,3-diaxial steric repulsion.

-

Cons: Lacks specific stabilizing electronic interactions.

-

-

Diaxial (Ax-Ax):

(ax),-

Pros: Potential for

hydrogen bond; Anomeric stabilization ( -

Cons: Severe 1,3-diaxial steric clash between

and

-

Quantitative Comparison (Theoretical Data)

| Parameter | Diequatorial (Eq-Eq) | Diaxial (Ax-Ax) | Mechanistic Driver |

| Relative Energy ( | 0.0 kcal/mol | +3.5 - 4.5 kcal/mol | Steric bulk of |

| Dipole Moment ( | ~2.1 Debye | ~3.8 Debye | Vector addition of C-F and C-O dipoles. |

| Solvation Energy ( | Moderate | High | Polar solvents stabilize the higher dipole (Ax-Ax). |

| NBO Interaction ( | Weak | Strong | Orbital overlap is maximal in axial orientation. |

| H-Bond Distance ( | N/A (> 4 Å) | ~2.2 - 2.4 Å | Geometry permits weak H-bond in Ax-Ax. |

The "Tie-Breaker": Solvent Effects

While the Diequatorial conformer is the global minimum in the gas phase due to the sheer size of the

However, theoretical studies on similar 3-fluoropiperidines suggest that while the gap narrows, the steric penalty of the

Interaction Pathway Diagram

Figure 2: Map of competing steric and electronic forces within the molecule.

Implications for Drug Design[2][6][7][8]

Understanding this conformational bias is critical for medicinal chemistry:

-

Pharmacophore Vectorization: If a receptor requires the

group to be axial (e.g., to donate an H-bond to a backbone carbonyl), the -

pK_a Modulation: The proximity of the electron-withdrawing

group to the nitrogen (2-position) significantly lowers the basicity of the piperidine nitrogen (inductive effect). If the -

Lipophilicity: The formation of an intramolecular hydrogen bond (IMHB) in the diaxial conformer "hides" the polar protons, potentially increasing the experimental LogP and membrane permeability (the "chameleon effect").

References

-

Galan, J. et al. (2014). "Intramolecular Hydrogen Bonding in Ortho-Substituted Arylamide Oligomers." The Journal of Physical Chemistry B. Link

-

Hunter, L. (2010). "The C–F bond as a conformational tool in organic and medicinal chemistry." Beilstein Journal of Organic Chemistry. Link

-

O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.[2] Link

- Sun, A. et al. (2013). "Conformational Analysis of Fluorinated Piperidines." Journal of Organic Chemistry. (Contextual grounding for piperidine ring puckering).

-

Gaussian 16 User Guide. "SMD Solvation Model." Link

-

Zhao, Y. & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts. Link

Literature review of 2-(Trifluoromethyl)piperidin-4-ol

This technical guide provides a comprehensive analysis of 2-(Trifluoromethyl)piperidin-4-ol , a high-value fluorinated building block used in modern medicinal chemistry.

Synthesis, Stereochemistry, and Medicinal Utility[2]

Executive Summary: The Fluorine Effect

In the optimization of lead compounds, the piperidine ring is a "privileged scaffold," appearing in over 12,000 biologically active compounds. However, standard piperidines often suffer from rapid oxidative metabolism (via CYP450) and high basicity (leading to poor membrane permeability or hERG liability).

2-(Trifluoromethyl)piperidin-4-ol represents a strategic bioisostere. The

-

Metabolic Blockade: Sterically and electronically protects the

-carbon from metabolic oxidation. -

pKa Modulation: Lowers the basicity of the piperidine nitrogen (typically by 2–3 log units), improving bioavailability and reducing lysosomal trapping.

-

Conformational Locking: The bulky

group (A-value ~2.1 kcal/mol) biases the ring conformation, allowing for precise vector positioning of the 4-hydroxyl group.

Structural Analysis & Stereochemistry

The core structure exists as two primary diastereomers: cis and trans. Understanding the thermodynamic preference is vital for synthetic planning.

-

2-CF3 Group: Due to significant steric bulk, the trifluoromethyl group strongly prefers the equatorial position to avoid 1,3-diaxial strain.

-

4-OH Group:

-

In the trans isomer (2,4-trans), both substituents can adopt equatorial positions (

), making this the thermodynamic minimum. -

In the cis isomer (2,4-cis), if the

is equatorial, the hydroxyl group is forced axial (

-

However, the "Fluorine Gauche Effect" can complicate this. In some fluorinated piperidines, electronegative fluorine atoms prefer axial orientations to maximize

Visualization: Conformational Energy Landscape

The following diagram illustrates the stereochemical relationship and the preferred synthetic pathway to the cis-isomer via hydrogenation.

Synthetic Methodologies

The most robust route to 2-(Trifluoromethyl)piperidin-4-ol is the Heterogeneous Dearomatization-Hydrogenation (DAH) of the corresponding pyridine.

Protocol A: Rhodium-Catalyzed Hydrogenation (Recommended)

This method utilizes the high activity of Rhodium to reduce the electron-deficient trifluoromethyl-pyridine ring under mild conditions, minimizing defluorination side reactions.

Reagents:

-

Substrate: 2-(Trifluoromethyl)pyridin-4-ol (CAS: 170886-13-2)[1]

-

Catalyst: 5% Rh/Alumina or 5% Rh/C (Rh is preferred over Pd to prevent hydrogenolysis of the C-F bonds).

-

Solvent: Methanol or Acetic Acid (Acidic media promotes protonation of the pyridine nitrogen, facilitating reduction).

Step-by-Step Methodology:

-

Preparation: In a high-pressure autoclave (e.g., Parr reactor), dissolve 2-(trifluoromethyl)pyridin-4-ol (1.0 equiv) in Methanol (0.5 M concentration).

-

Catalyst Loading: Add 5 wt% Rh/C (10 mol% loading). Caution: Add catalyst under inert nitrogen atmosphere to prevent ignition of methanol vapors.

-

Acidification: (Optional but recommended) Add 1.1 equiv of HCl or use Acetic Acid as solvent to generate the pyridinium salt, which is more susceptible to hydrogenation.

-

Hydrogenation: Seal the reactor. Purge with

(3x) and then -

Reaction: Stir vigorously at 60°C for 12–24 hours. Monitor consumption of starting material via LC-MS (Target Mass: [M+H]+ = 170.1).

-

Workup:

-

Cool the reactor and vent

. -

Filter the mixture through a Celite pad to remove the catalyst. Note: Do not let the catalyst dry out completely on the filter (fire hazard).

-

Concentrate the filtrate under reduced pressure.

-

If using HCl, the product will be the hydrochloride salt. Neutralize with saturated

and extract with DCM/iPrOH (3:1) if the free base is required.[2]

-

Yield & Selectivity:

-

Diastereoselectivity: 80:20 to 95:5 favoring the cis -isomer (kinetic control).

Physical Properties & Data Presentation

The incorporation of the

Table 1: Comparative Properties

| Property | Piperidin-4-ol | 2-(CF3)piperidin-4-ol | Impact in Drug Design |

| Molecular Weight | 101.15 | 169.15 | Increased mass, but within fragment limits. |

| pKa (Conj. Acid) | ~11.0 | ~8.5 (Est.) | Critical: Reduced basicity improves CNS penetration and reduces P-gp efflux liability. |

| LogP (Lipophilicity) | -0.46 | ~1.2 (Est.) | Increased lipophilicity improves membrane permeability. |

| Metabolic Stability | Low (Rapid Oxid.) | High | |

| H-Bond Donor | 2 (NH, OH) | 2 (NH, OH) | Retains key binding interactions. |

Data Sources: pKa and LogP estimates derived from structure-activity relationships of fluorinated piperidines [1, 2].

Medicinal Chemistry Applications

A. Bioisosteric Replacement

This core is frequently used to replace morpholine or 4-hydroxypiperidine moieties in kinase inhibitors. The

B. Case Study: Anti-Tuberculosis Agents

Research has identified 4-aryl-piperidine derivatives containing the trifluoromethyl motif as potent anti-tuberculosis agents.[2] The 2-CF3 variant serves as a scaffold to probe the "hydrophobic pocket" of the target enzyme (e.g., InhA or MmpL3). The reduced basicity of the nitrogen is crucial for penetrating the waxy cell wall of Mycobacterium tuberculosis [3].

C. Workflow: Functionalization Logic

Once synthesized, the core can be selectively functionalized. The nitrogen is more nucleophilic than the oxygen, allowing for sequential derivatization.

References

-

Nairoukh, Z., et al. "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process." Nature Communications, 2020. Link

-

Tymtsunik, A. V., et al. "Fluorine-Containing 6-Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery." Chemistry – A European Journal, 2018. Link

-

Sun, D., et al. "Discovery, Synthesis, and Biological Evaluation of Piperidinol Analogs With Anti-Tuberculosis Activity." Bioorganic & Medicinal Chemistry, 2009. Link

-

Champagne, P. A., et al. "Stereoselective Synthesis of Fluorinated Piperidines." Chemical Reviews, 2015. Link

Sources

- 1. 2-(Trifluoromethyl)pyridin-4-ol synthesis - chemicalbook [chemicalbook.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jelsciences.com [jelsciences.com]

Methodological & Application

Application Note: Enantioselective Synthesis of 2-(Trifluoromethyl)piperidin-4-ol

[1]

Executive Summary

The 2-(trifluoromethyl)piperidin-4-ol scaffold represents a high-value pharmacophore in modern drug discovery.[1] The trifluoromethyl (

Synthesizing this scaffold with high enantiomeric excess (ee) and diastereomeric ratio (dr) is challenging due to the electron-withdrawing nature of the

This application note details a robust, scalable protocol based on the Iridium-catalyzed asymmetric hydrogenation of 2-(trifluoromethyl)pyridin-4-yl derivatives . Unlike de novo ring construction methods (e.g., intramolecular Mannich), this route utilizes commercially available pyridine precursors, ensuring high atom economy and operational simplicity.[1]

Strategic Synthetic Pathway

The synthesis hinges on the asymmetric reduction of the aromatic pyridine core.[1] Direct hydrogenation of the free alcohol is often sluggish and stereochemically promiscuous.[1] Therefore, our optimized protocol employs an O-protection / N-activation strategy to ensure catalyst turnover and high stereocontrol.[1]

Decision Logic & Mechanism

The

Figure 1: Strategic workflow for the asymmetric hydrogenation route. The choice of O-protecting group modulates the electronics of the pyridine ring.[1]

Detailed Experimental Protocols

Protocol A: Precursor Preparation (O-Benzylation)

Rationale: Free hydroxyl groups can act as competitive ligands for the Iridium catalyst, poisoning the reaction or eroding enantioselectivity.[1] Benzyl protection is preferred for its stability under hydrogenation conditions (unless Pd/C is used, where it cleaves; here we use Ir, which preserves the Bn ether).[1]

Reagents:

-

2-(Trifluoromethyl)pyridin-4-ol (1.0 equiv)[1]

-

Benzyl bromide (1.2 equiv)[1]

- (2.0 equiv)[1]

-

DMF (0.5 M)

Procedure:

-

Charge a round-bottom flask with 2-(trifluoromethyl)pyridin-4-ol and

in DMF. -

Add benzyl bromide dropwise at 0 °C.

-

Warm to 23 °C and stir for 12 hours.

-

Workup: Dilute with water, extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF.[1] Dry over

.[1] -

Purification: Flash chromatography (Hex/EtOAc). Target yield: >90%.

Protocol B: Asymmetric Hydrogenation (The Critical Step)

Rationale: We employ a cationic Iridium(I) complex with a chiral N,P-ligand (e.g., Pyridine-Phosphinite or Thiazole-Phosphine).[1] The addition of iodine (

Reagents:

-

Substrate: 4-(Benzyloxy)-2-(trifluoromethyl)pyridine (0.5 mmol)[1]

-

Catalyst Precursor:

(2.0 mol%)[1] -

Chiral Ligand: (S)-SegPhos or (S,S)-f-Binaphane (4.2 mol%)[1]

-

Additive:

(10 mol%) or solvents like TFE (Trifluoroethanol)[1] -

Solvent: Toluene or THF (anhydrous, degassed)[1]

-

Hydrogen Gas: 50–60 bar (High Pressure)[1]

Step-by-Step Methodology:

-

Catalyst Formation (In-situ): In a glovebox (N2 atmosphere), mix

and the Chiral Ligand in degassed toluene (2 mL). Stir at room temperature for 30 minutes until a clear orange/red solution forms. -

Substrate Addition: Add the pyridine substrate to the catalyst solution.

-

Additive: Add

(dissolved in toluene) to the mixture. -

Hydrogenation: Transfer the vial to a high-pressure steel autoclave. Purge with

(3x 10 bar). Pressurize to 60 bar. -

Reaction: Stir at 30–50 °C for 24 hours.

-

Quench: Carefully vent the hydrogen (fume hood!). Concentrate the solvent in vacuo.[1][2]

-

Analysis: Determine conversion via 19F-NMR (shift from ~-65 ppm aromatic to ~-75 ppm aliphatic). Determine ee via Chiral HPLC (e.g., Chiralpak AD-H).[1]

Stereochemical Outcome: This protocol typically favors the cis-2,4-disubstituted piperidine due to the "face-down" adsorption of the pyridine onto the metal center, where hydrogen adds from the metal face.[1]

-

Major Product: (2S, 4S)-4-(benzyloxy)-2-(trifluoromethyl)piperidine (assuming S-ligand).[1]

-

Selectivity: >90% ee, >80:20 dr (cis:trans).[1]

Protocol C: Deprotection & Stereochemical Correction

If the trans-alcohol is required, or to liberate the free cis-alcohol.[1]

-

Debenzylation: Hydrogenolysis using Pd(OH)2/C (Pearlman’s catalyst) in MeOH with

(1 atm) will remove the benzyl group.[1] -

Inversion (Optional): To access the trans isomer from the cis product, perform a Mitsunobu reaction (p-nitrobenzoic acid, DIAD,

) followed by hydrolysis.

Analytical Standards & Data Interpretation

Quantitative Expectations

| Parameter | Target Specification | Critical Factor |

| Yield (Step 1) | > 90% | Dry DMF is essential to prevent hydrolysis.[1] |

| Conversion (Step 2) | > 95% | Pressure must be maintained >50 bar.[1] |

| Enantioselectivity (ee) | > 92% | Ligand choice; (S)-SegPhos or (S)-MeO-Biphep recommended.[1] |

| Diastereoselectivity (dr) | > 4:1 (cis:trans) | Solvent polarity; Toluene enhances cis-selectivity.[1] |

Analytical Validation (Self-Validating System)

-

19F NMR: The shift of the

group is the quickest diagnostic tool.[1] -

Chiral HPLC Method:

Troubleshooting & Optimization

Issue 1: Low Conversion

-

Cause: Catalyst poisoning by the pyridine nitrogen or trace water.[1]

-

Solution: Increase catalyst loading to 4 mol%. Add 10 mol% HCl (ethereal) to form the pyridinium salt in situ, which activates the ring and prevents catalyst inhibition.[1]

Issue 2: Low Enantioselectivity

-

Cause: Background racemic hydrogenation or mismatched ligand electronics.[1]

-

Solution: Switch to electron-rich ligands (e.g., JosiPhos) if using Rhodium, or stick to Iridium/P-N ligands.[1] Lower the temperature to 25 °C and increase pressure to compensate for rate loss.

Issue 3: Defluorination

References

-

Synthesis of Substituted

-Trifluoromethyl Piperidinic Derivatives. Source: MDPI, Molecules 2017.[1] Context: foundational review of 2-CF3 piperidine synthesis methods including hydrogenation and nucleophilic addition. URL:[Link][1][4] -

Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Source: AIR Unimi (University of Milan).[1] Context: Describes the critical role of base and pyridinium salt activation in Rh/Ir catalyzed hydrogenation to achieve high ee. URL:[Link][1]

-

Preparation of 4-[4-(trifluoromethoxy)phenoxyl]piperidine. Source: Google Patents (CN105461617A).[1] Context: Industrial protocol for reducing 4-oxygenated-2-substituted pyridines using heterogeneous catalysts (useful for racemic baseline comparison). URL:

-

Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Source: PMC - NIH.[1] Context: Discusses alternative ring-closing metathesis (RCM) strategies for fluorinated N-heterocycles if hydrogenation fails. URL:[Link][1]

Sources

- 1. Synthesis of 2-trifluoromethylated piperidines and azepanes – ScienceOpen [scienceopen.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. 2-(Trifluoromethyl)pyridin-4-ol | C6H4F3NO | CID 10953849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives | MDPI [mdpi.com]

Application Notes and Protocols for 2-(Trifluoromethyl)piperidin-4-ol in Medicinal Chemistry

Foreword: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern drug discovery, the deliberate incorporation of fluorine atoms into lead compounds has become a cornerstone of successful molecular design. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group is particularly prized for its profound and predictable influence on a molecule's physicochemical and pharmacological properties.[1][2] When this powerful functional group is installed upon a privileged heterocyclic scaffold like piperidine, the resulting building block offers a compelling starting point for library synthesis and lead optimization.[3][4]

This guide provides an in-depth exploration of 2-(Trifluoromethyl)piperidin-4-ol , a versatile building block that synergistically combines the benefits of the CF₃ group with the conformational rigidity and synthetic tractability of the piperidine ring. The hydroxyl group at the 4-position serves as a crucial synthetic handle, allowing for extensive and directed exploration of chemical space. We will delve into the rationale for its use, its impact on molecular properties, detailed synthetic and derivatization protocols, and its application in establishing robust Structure-Activity Relationships (SAR).

The Physicochemical Impact of the 2-CF₃ Moiety

The introduction of a trifluoromethyl group at the C2 position of the piperidine ring induces a significant perturbation of the scaffold's electronic and conformational properties. Understanding these changes is critical for rational drug design.

Basicity (pKa) Modulation

The primary effect of the strongly electron-withdrawing CF₃ group is a marked decrease in the basicity of the piperidine nitrogen. The pKa of the piperidinium ion is typically around 11, whereas for the 2-trifluoromethyl derivative, it is significantly lower. This reduction is a critical design element. A lower pKa can reduce unwanted interactions with off-target biological macromolecules (e.g., hERG channel, P450 enzymes) and can fine-tune the overall ionization state of the molecule at physiological pH, which directly impacts cell permeability and oral absorption.[2]

Lipophilicity and Metabolic Stability

The CF₃ group is a bioisostere for a methyl group but imparts a significant increase in lipophilicity (Hansch parameter π ≈ 0.88).[2] This enhancement can improve a compound's ability to cross cellular membranes and the blood-brain barrier.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the CF₃ group highly resistant to oxidative metabolism. By placing it at the 2-position, a common site of metabolic attack on the piperidine ring, the overall metabolic stability and half-life of the drug candidate can be substantially improved.[2][5]

Conformational Effects

The steric bulk of the CF₃ group influences the conformational preference of the piperidine ring. It generally favors an equatorial position to minimize steric hindrance, which can lock the scaffold into a more defined three-dimensional shape. This pre-organization can lead to higher binding affinity and selectivity for the biological target by reducing the entropic penalty of binding.

Table 1: Comparative Physicochemical Properties

| Property | Piperidine | 2-(Trifluoromethyl)piperidine | Rationale for Change |

| pKa (Conjugate Acid) | ~11.2 | ~6.5 - 7.5 (Est.) | The inductive electron-withdrawing effect of the CF₃ group destabilizes the protonated amine. |

| Calculated logP | ~0.8 | ~1.7 (Est.) | The CF₃ group is significantly more lipophilic than a hydrogen atom. |

| Metabolic Stability | Susceptible to α-C oxidation | Enhanced stability at C2 | The C-F bond is highly resistant to enzymatic cleavage, blocking a key metabolic pathway. |

Synthesis of the 2-(Trifluoromethyl)piperidin-4-ol Scaffold

Several routes exist for the synthesis of α-trifluoromethyl piperidines, often starting from pipecolic acid, pyridines, or δ-lactams.[5] Below is a representative protocol adapted from established methodologies involving the cyclization of a linear amine precursor, which offers good control and scalability.

Protocol 2.1: Synthesis via Reductive Amination and Cyclization

This protocol outlines a common strategy for constructing the core scaffold.

Workflow Diagram: Synthesis of 2-(Trifluoromethyl)piperidin-4-ol

Sources

Application Note & Protocols: Derivatization of 2-(Trifluoromethyl)piperidin-4-ol for Structure-Activity Relationship (SAR) Studies

Abstract

The 2-(trifluoromethyl)piperidin-4-ol scaffold is a privileged motif in modern medicinal chemistry, combining the conformational constraints of a piperidine ring with the unique physicochemical properties imparted by a trifluoromethyl (CF₃) group. This application note provides a comprehensive guide for researchers engaged in drug discovery, detailing robust strategies and step-by-step protocols for the derivatization of this key scaffold at its two primary reactive sites: the secondary amine (N-H) and the secondary alcohol (O-H). We will explore the rationale behind various synthetic transformations, including N-alkylation, N-acylation, N-arylation, O-acylation, and O-etherification, and discuss how these modifications are systematically employed to build Structure-Activity Relationship (SAR) models that drive lead optimization.

The Strategic Importance of the 2-(Trifluoromethyl)piperidin-4-ol Scaffold

The piperidine ring is a ubiquitous feature in pharmaceuticals, prized for its ability to orient substituents in three-dimensional space and improve physicochemical properties like solubility and basicity.[1][2] The introduction of a trifluoromethyl (CF₃) group, particularly at the C-2 position, offers several distinct advantages in drug design:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism. Placing it adjacent to the ring nitrogen can shield the α-carbon from enzymatic degradation, thereby increasing the compound's half-life.[3]

-

Modulation of Basicity (pKa): The strong electron-withdrawing nature of the CF₃ group significantly lowers the pKa of the piperidine nitrogen. This reduction in basicity can be crucial for optimizing oral absorption, reducing off-target effects (e.g., hERG channel binding), and fine-tuning interactions with the biological target.

-

Enhanced Lipophilicity and Binding: The CF₃ group increases local lipophilicity, which can enhance membrane permeability and promote favorable hydrophobic interactions within a target's binding pocket.[3]

The 4-hydroxyl group provides an additional, crucial vector for modification, allowing for the introduction of a wide range of functionalities that can probe hydrogen bonding, steric, and electronic interactions within the target protein.

A Logic-Driven Approach to Derivatization for SAR Studies

A systematic SAR exploration of the 2-(trifluoromethyl)piperidin-4-ol scaffold involves the independent or combined modification of the N-H and O-H positions. This allows researchers to deconvolute the effects of substitutions at each position on potency, selectivity, and pharmacokinetic properties.

Sources

Application Note: 2-(Trifluoromethyl)piperidin-4-ol in Agrochemical Synthesis

Executive Summary

The incorporation of fluorine into agrochemical scaffolds has become a cornerstone of modern crop protection discovery. 2-(Trifluoromethyl)piperidin-4-ol represents a high-value "chimeric" building block that merges the metabolic robustness of the trifluoromethyl (

This application note details the strategic utility of this scaffold in the synthesis of next-generation fungicides and insecticides. Unlike simple piperidines, the

Chemical Profile & Strategic Advantage[1]

The "Fluorine Effect" on Reactivity

The presence of the

| Property | Standard Piperidine | 2-(CF | Impact on Synthesis |

| Amine | ~11.0 | ~8.5 - 9.0 | Reduced nucleophilicity of NH; requires stronger bases or catalyzed couplings. |

| Lipophilicity | Low | High | Improved membrane permeability in fungal/insect tissues. |

| Metabolic Stability | Low (N-oxidation prone) | High | |

| Conformation | Chair (flexible) | Chair (rigidified) |

Stereochemical Considerations

The commercial building block is often supplied as a diastereomeric mixture or as the cis-isomer (2,4-relationship).

-

Cis-isomer: The

(C2) and OH (C4) are both equatorial (thermodynamically favored). This is the preferred scaffold for mimicking sterol structures in fungicide design. -

Trans-isomer: Accessing the axial-OH requires stereochemical inversion (see Protocol B).

Synthetic Application Workflows

The utility of 2-(trifluoromethyl)piperidin-4-ol lies in its ability to serve as a central hub. The following decision tree illustrates the primary synthetic pathways.

Pathway Visualization (DOT Diagram)

Figure 1: Divergent synthetic pathways for 2-(trifluoromethyl)piperidin-4-ol. Path A typically precedes Path B to prevent N-oxide formation or competitive side reactions.

Detailed Experimental Protocols

Protocol A: N-Arylation via (The "Anchor" Step)

Objective: Attach a heteroaromatic ring to the nitrogen. This is common in designing Nicotinic Acetylcholine Receptor (nAChR) modulators.

Challenge: The reduced nucleophilicity of the amine due to the

Materials:

-

2-(Trifluoromethyl)piperidin-4-ol (1.0 eq)

-

2-Chloro-5-(trifluoromethyl)pyridine (1.1 eq)

- (2.5 eq, anhydrous, finely ground)

-

DMF (Dimethylformamide), anhydrous

Procedure:

-

Setup: In a pressure-rated vial equipped with a magnetic stir bar, suspend 2-(trifluoromethyl)piperidin-4-ol (1.0 mmol) and

(2.5 mmol) in anhydrous DMF (3.0 mL). -

Addition: Add 2-chloro-5-(trifluoromethyl)pyridine (1.1 mmol) in one portion.

-

Reaction: Seal the vial and heat to 100°C for 12-16 hours.

-

Note: Unlike non-fluorinated piperidines which react at 60°C, the

analog requires higher energy to overcome the inductive deactivation of the nitrogen lone pair.

-

-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The product usually has a higher

than the starting amine. -

Workup: Cool to room temperature. Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with LiCl solution (5%) to remove DMF, then brine. Dry over

. -

Purification: Flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Protocol B: Stereoselective O-Functionalization (The "Warhead" Step)

Objective: Install an aryl ether at the 4-position. This linkage is ubiquitous in SDHI fungicides.

Method: Nucleophilic Aromatic Substitution (

Materials:

-

N-Substituted-2-(trifluoromethyl)piperidin-4-ol (from Protocol A) (1.0 eq)

-

4-Fluorobenzonitrile (1.2 eq)

-

Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq)

-

THF (Tetrahydrofuran), anhydrous

Procedure:

-

Deprotonation: To a flame-dried flask under Argon containing the piperidin-4-ol substrate (1.0 mmol) in THF (5 mL) at 0°C, add NaH (1.5 mmol) portion-wise.

-

Observation: Evolution of

gas. Stir for 30 mins at 0°C, then 30 mins at RT to ensure complete alkoxide formation.

-

-

Coupling: Cool back to 0°C. Add 4-fluorobenzonitrile (1.2 mmol) dropwise (dissolved in 1 mL THF if solid).

-

Reaction: Warm to room temperature and stir. If the electrophile is electron-deficient enough (like a nitro-benzene or pyrimidine), RT is sufficient. For benzonitriles, mild heating (50°C) may be required.

-

Quench: Carefully quench with saturated

solution at 0°C. -

Isolation: Extract with diethyl ether. The crude residue is often pure enough for initial biological screening, but recrystallization from EtOH is recommended for high purity.

Case Study: Design of a Hypothetical SDHI Fungicide

To illustrate the "Application" aspect, we model the synthesis of a Succinate Dehydrogenase Inhibitor (SDHI) analog.

Rationale: Current SDHIs (e.g., Fluopyram) use flexible linkers. By replacing the linker with a 2-(trifluoromethyl)piperidine core, we introduce rigidity (entropy reduction) and metabolic blocking.

Synthetic Logic Flow:

-

Core: 2-(Trifluoromethyl)piperidin-4-ol.

-

Linker: The 4-OH is converted to an amine (via mesylation/azide/reduction) or used directly as an ether linkage to the pyrazole acid moiety.

-

Optimization: The

group protects the susceptible C2 position from P450 oxidation, a common failure mode in piperidine fungicides.

Figure 2: Route to converting the 4-OH scaffold into a 4-Amino variant for amide-linked fungicides.

Safety & Handling

-

Fluorine NMR: The

group appears around -75 to -80 ppm in -

Basicity: Do not rely on standard acid-wash workups to remove starting material; the reduced basicity means the amine may not protonate fully at pH 4-5. Use pH 2-3 if salt formation is desired.

-

Hazards: Treat all fluorinated intermediates as potential skin irritants. The lipophilicity enhances dermal absorption.

References

-

Synthesis of Trifluoromethyl Piperidines

-

Bioisosterism in Agrochemicals

-

pKa and Physical Properties

-

Agrochemical Fluorine Chemistry Review

-

Source: Alfa Chemistry. "Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized?"

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture [mdpi.com]

- 3. Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Chiral Separation of 2-(Trimethyl)piperidin-4-ol Isomers

Abstract: This document provides a comprehensive guide for the chiral separation of the stereoisomers of 2-(Trifluoromethyl)piperidin-4-ol, a crucial building block in modern medicinal chemistry. Due to the differential pharmacological and toxicological profiles of its stereoisomers, achieving robust enantiomeric and diastereomeric separation is paramount for drug development and quality control. This application note details validated protocols for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), leveraging polysaccharide-based chiral stationary phases (CSPs). Furthermore, it delves into the mechanistic principles of chiral recognition and offers insights into method development strategies, empowering researchers to achieve baseline separation of all four stereoisomers.

Introduction: The Significance of Stereoisomerism in Fluorinated Piperidines

The piperidine scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals.[1] The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] Consequently, trifluoromethylated piperidines are of great interest in the development of novel therapeutics.[4]

2-(Trifluoromethyl)piperidin-4-ol possesses two chiral centers, giving rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). These stereoisomers can be grouped into two pairs of enantiomers (cis and trans diastereomers). It is well-established that different stereoisomers of a chiral drug can exhibit widely varying pharmacological activities and toxicological profiles. Therefore, the ability to separate and characterize each stereoisomer is a regulatory expectation and a critical step in the drug development process.[5]

This guide provides detailed protocols and the underlying scientific principles for the successful chiral separation of 2-(Trifluoromethyl)piperidin-4-ol isomers, addressing a key analytical challenge for researchers in pharmaceutical and chemical sciences.

Chemical Structures and Stereoisomerism

The four stereoisomers of 2-(Trifluoromethyl)piperidin-4-ol arise from the chiral centers at the C2 and C4 positions of the piperidine ring. The relative orientation of the trifluoromethyl group and the hydroxyl group determines whether the diastereomer is cis or trans.

-

Cis Isomers: The trifluoromethyl group and the hydroxyl group are on the same side of the piperidine ring. This pair consists of the (2R,4S) and (2S,4R) enantiomers.

-

Trans Isomers: The trifluoromethyl group and the hydroxyl group are on opposite sides of the piperidine ring. This pair consists of the (2R,4R) and (2S,4S) enantiomers.

The conformational behavior of the piperidine ring, influenced by the bulky and electron-withdrawing trifluoromethyl group, plays a significant role in the chiral recognition process.[6] In many cases, substituted piperidines adopt a chair conformation, with substituents occupying either axial or equatorial positions to minimize steric strain.[7]

Chromatographic Separation Strategies: HPLC and SFC

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the premier techniques for chiral separations in the pharmaceutical industry.[8] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, have demonstrated broad applicability and high success rates for the resolution of a wide variety of chiral compounds, including those with fluorine substituents.[9][10]

The Principle of Chiral Recognition on Polysaccharide-Based CSPs

Chiral recognition on polysaccharide-based CSPs is a complex process governed by a combination of intermolecular interactions between the analyte and the chiral selector.[11][12] The chiral selector, typically a derivative of amylose or cellulose coated or immobilized on a silica support, forms transient diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times and, thus, separation.

Key interactions involved in the chiral recognition of 2-(Trifluoromethyl)piperidin-4-ol include:

-

Hydrogen Bonding: The hydroxyl and amine groups of the analyte can form hydrogen bonds with the carbamate groups on the polysaccharide backbone of the CSP.

-

Dipole-Dipole Interactions: The polar C-F bonds of the trifluoromethyl group and the C-O bond of the hydroxyl group can engage in dipole-dipole interactions with polar sites on the CSP.

-

Steric Interactions: The three-dimensional structure of the analyte and its fit into the chiral grooves or cavities of the CSP are critical for enantioselective recognition. The bulky trifluoromethyl group plays a significant role in this steric fitting.

Diagram 1: Chiral Recognition Mechanism.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a starting point for the chiral separation of 2-(Trifluoromethyl)piperidin-4-ol isomers using a polysaccharide-based CSP under normal phase conditions.

4.1.1. Materials and Instrumentation

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or photodiode array (PDA) detector.

-

Chiral Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm.

-

Solvents: HPLC grade n-hexane, ethanol, and isopropanol.

-

Sample: A racemic mixture of cis and trans 2-(Trifluoromethyl)piperidin-4-ol (approx. 1 mg/mL) dissolved in a 50:50 mixture of n-hexane and isopropanol.

4.1.2. Method Parameters

| Parameter | Condition | Rationale |

| Mobile Phase | n-Hexane / Ethanol (80:20, v/v) | A common mobile phase for normal phase chiral separations, providing good solubility and selectivity. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and resolution. |

| Column Temperature | 25 °C | Provides good reproducibility. Temperature can be optimized to improve resolution. |

| Detection | UV at 210 nm | The piperidine ring lacks a strong chromophore, so detection at a lower wavelength is necessary. |

| Injection Volume | 10 µL | A typical injection volume for analytical scale separations. |

4.1.3. Step-by-Step Protocol

-

System Preparation: Equilibrate the Chiralpak® IA column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

-

Sample Injection: Inject 10 µL of the prepared sample solution onto the column.

-

Data Acquisition: Acquire data for a sufficient duration to allow for the elution of all four stereoisomers.

-

Data Analysis: Integrate the peaks corresponding to the stereoisomers to determine their retention times, peak areas, and calculate the resolution between adjacent peaks.

4.1.4. Expected Results and Optimization

The described method is expected to provide good separation of the four stereoisomers. The elution order will depend on the absolute configuration of the enantiomers. A representative chromatogram for a similar compound would show baseline separation of all peaks.

-

To improve resolution: The percentage of the alcohol modifier (ethanol) can be decreased. A lower alcohol content generally leads to longer retention times and better resolution. Trying a different alcohol modifier, such as isopropanol, can also alter selectivity.

-

To reduce analysis time: The flow rate can be increased, or the percentage of the alcohol modifier can be increased. However, this may come at the expense of resolution.

Table 1: Representative HPLC Performance Data for a Structurally Similar Piperidinol

| Stereoisomer | Retention Time (min) | Resolution (Rs) |

| Isomer 1 | 8.5 | - |

| Isomer 2 | 9.8 | 2.1 |

| Isomer 3 | 11.2 | 2.5 |

| Isomer 4 | 13.0 | 2.8 |

| Note: These are illustrative data based on the separation of analogous compounds. Actual retention times may vary. |

Supercritical Fluid Chromatography (SFC) Protocol

SFC is an attractive alternative to HPLC for chiral separations, offering faster analysis times and reduced consumption of organic solvents.[13][14]

4.2.1. Materials and Instrumentation

-

SFC System: An analytical SFC system with a CO₂ pump, a modifier pump, an autosampler, a column oven, and a back-pressure regulator. Detection can be performed with a UV/Vis or PDA detector.

-

Chiral Column: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm.

-

Mobile Phase: Supercritical CO₂ and HPLC grade methanol.

-

Sample: A racemic mixture of cis and trans 2-(Trifluoromethyl)piperidin-4-ol (approx. 1 mg/mL) dissolved in methanol.

4.2.2. Method Parameters

| Parameter | Condition | Rationale |

| Mobile Phase | CO₂ / Methanol (85:15, v/v) | Methanol is a common and effective modifier in chiral SFC. |

| Flow Rate | 3.0 mL/min | Higher flow rates are possible in SFC due to the lower viscosity of the mobile phase. |

| Back Pressure | 150 bar | Maintains the CO₂ in its supercritical state. |

| Column Temperature | 40 °C | Higher temperatures can improve peak shape and efficiency in SFC. |

| Detection | UV at 210 nm | |

| Injection Volume | 5 µL |

4.2.3. Step-by-Step Protocol

-

System Preparation: Equilibrate the Chiralpak® IC column with the mobile phase at the specified conditions until the system pressure and baseline are stable.

-

Sample Injection: Inject 5 µL of the sample solution.

-

Data Acquisition: Collect the chromatogram.

-

Data Analysis: Analyze the data to determine retention times and resolution.

4.2.4. Expected Results and Optimization

SFC is expected to provide a much faster separation compared to HPLC.

-

Optimization: The percentage of the methanol modifier can be adjusted to fine-tune retention and resolution. Different alcohol modifiers (e.g., ethanol, isopropanol) can be screened to improve selectivity. The back pressure and temperature can also be optimized to enhance separation performance.

Table 2: Representative SFC Performance Data for a Structurally Similar Piperidinol

| Stereoisomer | Retention Time (min) | Resolution (Rs) |

| Isomer 1 | 2.1 | - |

| Isomer 2 | 2.5 | 2.3 |

| Isomer 3 | 3.0 | 2.6 |

| Isomer 4 | 3.6 | 2.9 |

| Note: These are illustrative data based on the separation of analogous compounds. Actual retention times may vary. |

Diagram 2: General Experimental Workflow.

Conclusion

The chiral separation of 2-(Trifluoromethyl)piperidin-4-ol stereoisomers is a critical analytical task in the development of pharmaceuticals containing this valuable scaffold. The protocols detailed in this application note, utilizing polysaccharide-based chiral stationary phases with both HPLC and SFC, provide robust and efficient methods for achieving baseline separation of all four stereoisomers. A thorough understanding of the principles of chiral recognition, coupled with systematic method development, will enable researchers to reliably determine the enantiomeric and diastereomeric purity of their compounds, ensuring the quality and safety of novel drug candidates.

References

- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. (n.d.).

-

Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. (n.d.). PubMed. Retrieved from [Link]

-

Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. (n.d.). Academia.edu. Retrieved from [Link]

-

Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROMATOGRAPHY (SFC). (n.d.). Selerity Technologies. Retrieved from [Link]

-

(PDF) Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. (2016, September 23). ResearchGate. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). Retrieved from [Link]

-

Structure of trifluoromethyl piperidine derivative. (n.d.). ResearchGate. Retrieved from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved from [Link]

-

No.110 Analysis of Deaminated Oligonucleotides Using Supercritical Fluid Chromatography. (n.d.). Shimadzu. Retrieved from [Link]

-

Figure S12 HPLC analysis of the [ 18 F]trifluoromethylation reaction of... (n.d.). ResearchGate. Retrieved from [Link]

-

Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC. (2021, February 21). Retrieved from [Link]

-

Polysaccharide-based CSPs. (n.d.). Chiralpedia. Retrieved from [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1). ResearchGate. Retrieved from [Link]

-

Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase. (n.d.). PubMed. Retrieved from [Link]

-

Chiral Purification of Volatile Flavors and Fragrances by SFC. (n.d.). Waters Corporation. Retrieved from [Link]

-

Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. (2021, November 1). Bentham Science Publishers. Retrieved from [Link]

-

Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC. (2025, December 26). Retrieved from [Link]

-

Trifluoromethylation. (n.d.). Wikipedia. Retrieved from [Link]

-

Chiral recognition of polysaccharide based CSP for separation of enantiomers and regio isomers of Prasugrel and its. (2017, July 30). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

Applications of Supercritical Fluid Chromatography in Analyte Extraction. (n.d.). Longdom Publishing. Retrieved from [Link]

-

Piperidin-4-ol | C5H11NO | CID 79341. (n.d.). PubChem. Retrieved from [Link]

-

Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. (n.d.). Shimadzu. Retrieved from [Link]

-

What is Supercritical Fluid Chromatography (SFC) Chromatography?. (n.d.). Teledyne Labs. Retrieved from [Link]

-

Preparation and Chiral Recognition of Polysaccharide-Based Selectors. (n.d.). ResearchGate. Retrieved from [Link]

-

Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. (n.d.). AFMPS. Retrieved from [Link]

-

The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. (n.d.). Retrieved from [Link]

-

The conformational preferences of fluorinated piperidine derivatives... (n.d.). ResearchGate. Retrieved from [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

-

Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds by supercritical fluid chromatography | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC. (2022, March 4). Retrieved from [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]

Sources

- 1. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. shimadzu.com [shimadzu.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]

- 11. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]

Troubleshooting & Optimization

Technical Support Center: 2-(Trifluoromethyl)piperidin-4-ol Synthesis

Status: Operational Ticket ID: CHEM-SUP-2024-TFM Subject: Troubleshooting By-products & Optimization of 2-(Trifluoromethyl)piperidin-4-ol[1]

System Overview & Core Chemistry

User Context: You are synthesizing 2-(Trifluoromethyl)piperidin-4-ol , a high-value scaffold for medicinal chemistry. The trifluoromethyl (

The Primary Workflow: The most robust industrial route involves the catalytic hydrogenation of 2-(trifluoromethyl)pyridin-4-ol (or its N-benzyl/N-Boc precursors).[1] While atom-economical, this route is plagued by three distinct failure modes:[1]

-

Stereochemical Drift: Uncontrolled cis/trans diastereoselectivity.[1]

-

Hydrodefluorination: Unwanted cleavage of the C-F bond.[1]

-

Over-reduction/Elimination: Loss of the hydroxyl group.[1]

Interactive Troubleshooting Modules

Module A: Stereochemical Control (The "Cis/Trans" Ratio)

Symptom: "I need the cis-isomer (2S, 4S / 2R, 4R), but my reaction yields a 50:50 mixture or favors the trans-isomer."

Root Cause Analysis: The stereoselectivity is dictated by the adsorption face of the pyridine ring onto the catalyst surface.[1]

-

Neutral Conditions: The substrate adsorbs flat.[1] Hydrogen adds from the bottom, but the pre-existing substituents (

, OH) create steric clash, leading to mixed results.[1] -

Acidic Conditions: Protonation of the pyridine nitrogen forms a pyridinium salt.[1] This anchors the molecule vertically or changes the electronic adsorption preference, often favoring cis-addition (all hydrogens add from the same face, pushing substituents to the opposite face).[1]

Technical Solution:

| Variable | Recommendation for Cis-Selectivity | Recommendation for Trans-Selectivity |

| Catalyst | Rh/C (5%) or PtO₂ (Adams) | Pd/C (10%) (Thermodynamic control) |

| Solvent | Acetic Acid (Glacial) | Methanol or Ethanol (Neutral) |

| Pressure | High Pressure (>50 bar) | Low Pressure (1-5 bar) |

| Temperature | Low (< 40°C) | High (> 60°C) |

Protocol Adjustment:

"Switch your solvent system to 1M HCl in MeOH or glacial acetic acid. The protonated pyridinium intermediate directs hydrogenation to the less hindered face, typically boosting cis selectivity to >90:10."[1]

Module B: The Defluorination Trap (Loss of )

Symptom: "Mass spec shows peaks at M-18 or M-20. I'm seeing difluoromethyl or methyl analogs."

Root Cause Analysis:

The C-F bond in a trifluoromethyl group is generally stable, but Palladium (Pd) is notorious for catalyzing hydrodefluorination (C-F

The Mechanism:

-

Oxidative addition of Pd into the C-F bond (rare but possible with activated allylic/benzylic positions).[1]

-

More commonly: Radical mechanisms on the metal surface strip fluorine atoms.[1]

Technical Solution:

-

Immediate Action: Stop using Pd/C if defluorination is >5%.[1]

-

Catalyst Swap: Switch to Ruthenium (Ru) or Rhodium (Rh) .[1] These metals have a much lower affinity for fluorine abstraction compared to Palladium.[1]

-

Scavengers: If Pd is required for other reasons, avoid adding bases (like

) which can promote HF elimination.

Module C: Dehydration (Loss of -OH)

Symptom: "I see a mass corresponding to a tetrahydropyridine (alkene formation)."

Root Cause Analysis: The C4-hydroxyl group is a secondary alcohol. In the presence of strong acids (used to promote cis-selectivity) and heat, acid-catalyzed dehydration occurs.[1]

Diagnostic Workflow:

Caption: Logic flow for diagnosing dehydration by-products during synthesis.

Visualizing the Reaction Pathways

The following diagram illustrates the primary hydrogenation pathway and the divergence points where specific by-products are generated.

Caption: Mechanistic divergence in the hydrogenation of trifluoromethyl-pyridin-4-ol. Green indicates the desired path; red indicates failure modes.[1]

Standard Operating Procedure (SOP): Optimized Synthesis

Objective: Synthesis of cis-2-(trifluoromethyl)piperidin-4-ol with >90% de.

-

Preparation:

-

Dissolve 2-(trifluoromethyl)pyridin-4-ol (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

-

Why: Acetic acid protonates the pyridine, activating the ring and directing stereochemistry.[1]

-

-

Catalyst Loading:

-

Hydrogenation:

-

Pressurize reactor to 50 bar (725 psi) H₂ .

-

Stir vigorously at 25°C (Room Temp).

-

Note: High pressure accelerates ring saturation before side reactions (dehydration) can occur.[1]

-

-

Workup:

Frequently Asked Questions (FAQs)

Q: Can I separate the cis/trans isomers if the reaction fails to be selective? A: Yes, but it is difficult. Standard silica chromatography often fails due to the polarity of the amine and alcohol.[1]

-

Method 1: Derivatization.[1] Protect the amine (e.g., N-Boc) to reduce polarity, then separate on silica.[1]

-

Method 2: Chiral HPLC.[1][2] Columns like ChiraSpher or (S,S)-Whelk-O 1 have been successfully used to separate isomers of similar piperidine derivatives [1].[1]

Q: Why is my yield low despite full conversion? A: You likely lost product during the aqueous workup. 2-(Trifluoromethyl)piperidin-4-ol is highly polar and water-soluble.[1]

-

Fix: Use a continuous liquid-liquid extractor or "salt out" the aqueous phase with NaCl before extraction with DCM/Isopropanol (3:1).

Q: Is the trifluoromethyl group stable to Lithium Aluminum Hydride (LAH)? A: Generally, yes.[1] However, if there is an adjacent double bond (e.g., in a tetrahydropyridine by-product), LAH can trigger defluorination via an addition-elimination mechanism [2].[1] Ensure your intermediate is fully saturated before using strong hydride reducing agents.[1]

References

-

Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Source: National Institutes of Health (NIH) / PubMed URL:[1][Link] Relevance: Establishes protocols for separating polar cis/trans isomers in piperidine-like systems using chiral columns.

-

Recent advances in the diverse transformations of trifluoromethyl alkenes. Source: Royal Society of Chemistry (RSC) URL:[1][Link] Relevance: Details the mechanisms of hydrodefluorination and stability of CF3 groups under reductive conditions.

-

Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Source: MDPI (Molecules) URL:[Link] Relevance: Comprehensive review of synthetic pathways, including hydrogenation of pyridines, to access trifluoromethyl piperidines.

-